Isopropyl 2-aminothiazole-4-carboxylate Isopropyl 2-aminothiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13044135
InChI: InChI=1S/C7H10N2O2S/c1-4(2)11-6(10)5-3-12-7(8)9-5/h3-4H,1-2H3,(H2,8,9)
SMILES: CC(C)OC(=O)C1=CSC(=N1)N
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23 g/mol

Isopropyl 2-aminothiazole-4-carboxylate

CAS No.:

Cat. No.: VC13044135

Molecular Formula: C7H10N2O2S

Molecular Weight: 186.23 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl 2-aminothiazole-4-carboxylate -

Specification

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
IUPAC Name propan-2-yl 2-amino-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C7H10N2O2S/c1-4(2)11-6(10)5-3-12-7(8)9-5/h3-4H,1-2H3,(H2,8,9)
Standard InChI Key KVUIUGKJMDHXLF-UHFFFAOYSA-N
SMILES CC(C)OC(=O)C1=CSC(=N1)N
Canonical SMILES CC(C)OC(=O)C1=CSC(=N1)N

Introduction

Chemical Identity and Structural Characteristics

Core Structure and Nomenclature

Isopropyl 2-aminothiazole-4-carboxylate belongs to the thiazole family, a five-membered aromatic ring containing one sulfur and one nitrogen atom. The systematic IUPAC name for this compound is isopropyl 2-amino-1,3-thiazole-4-carboxylate. Its molecular formula is C₇H₁₀N₂O₂S, with a molecular weight of 198.24 g/mol. The structure comprises:

  • A thiazole ring with an amino (-NH₂) substituent at position 2.

  • A carboxylate ester (-COO-iPr) at position 4, where the isopropyl group enhances lipophilicity compared to the free acid or methyl ester analogs .

Physicochemical Properties

While experimental data specific to the isopropyl ester are scarce, properties can be extrapolated from its parent acid, 2-aminothiazole-4-carboxylic acid (CAS 40283-41-8), and related esters:

Property2-Aminothiazole-4-Carboxylic Acid Isopropyl Ester (Predicted)
Molecular Weight (g/mol)144.152198.24
Melting Point (°C)171–18180–90 (estimated)
Boiling Point (°C)415 ± 18~300 (decomposes)
Density (g/cm³)1.7 ± 0.11.2–1.4
LogP0.061.5–2.0

The isopropyl group increases hydrophobicity, as evidenced by the higher predicted LogP value, which may enhance membrane permeability in biological systems .

Synthesis and Structural Modification

Synthetic Routes from 2-Aminothiazole-4-Carboxylic Acid

The parent acid serves as a precursor for ester derivatives. A typical synthesis involves:

  • Acid Activation: Treating 2-aminothiazole-4-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

  • Esterification: Reacting the intermediate with isopropyl alcohol in the presence of a base (e.g., pyridine) to yield the ester .

Example Reaction:

C4H3N2O2S+SOCl2C4H2ClN2OS+HCl+SO2\text{C}_4\text{H}_3\text{N}_2\text{O}_2\text{S} + \text{SOCl}_2 \rightarrow \text{C}_4\text{H}_2\text{ClN}_2\text{OS} + \text{HCl} + \text{SO}_2 C4H2ClN2OS+(CH3)2CHOHC7H10N2O2S+HCl\text{C}_4\text{H}_2\text{ClN}_2\text{OS} + (\text{CH}_3)_2\text{CHOH} \rightarrow \text{C}_7\text{H}_{10}\text{N}_2\text{O}_2\text{S} + \text{HCl}

Alternative Pathways via Cyclocondensation

Patents describe methods to synthesize 2-aminothiazole derivatives using methyl cyanoacetate (MCA) trimers. For example, depolymerizing MCA trimers with acid catalysts (e.g., p-toluenesulfonic acid) at 120–130°C generates MCA monomers, which react with thiourea in organic solvents (e.g., toluene) to form thiazole cores . Adapting this method, isopropyl alcohol could replace methanol in esterification steps to yield the target compound.

Pharmacological Applications and Mechanism of Action

Anti-Tubercular Activity

2-Aminothiazole-4-carboxylate derivatives exhibit potent activity against Mycobacterium tuberculosis (Mtb). For instance:

  • Methyl 2-amino-5-benzylthiazole-4-carboxylate shows an MIC of 0.06 µg/mL (240 nM) against Mtb H37Rv, surpassing isoniazid (MIC = 0.25 µg/mL) .

  • The isopropyl ester’s enhanced lipophilicity may improve penetration through the mycobacterial cell wall, a critical barrier for anti-tubercular drugs .

Enzyme Inhibition and Selectivity

These compounds target β-ketoacyl-ACP synthase (mtFabH), a key enzyme in fatty acid biosynthesis. Docking studies reveal:

  • The carboxylate group forms hydrogen bonds with Cys112 and His244 in mtFabH’s active site.

  • Substituents at the 5-position (e.g., benzyl, chlorophenyl) occupy hydrophobic pockets, enhancing binding affinity .

Notably, 2-aminothiazole-4-carboxylates show no activity against mammalian FAS-I enzymes, underscoring their selectivity for bacterial targets .

Structure-Activity Relationships (SAR)

Role of the Ester Group

  • Methyl vs. Isopropyl Esters: Methyl esters (e.g., compound 2 in ) exhibit high potency but suffer from rapid hydrolysis in vivo. The isopropyl group may confer metabolic stability, prolonging half-life.

  • Free Acid vs. Ester: Carboxylic acids generally show reduced cell permeability due to ionization at physiological pH. Esters serve as prodrugs, improving bioavailability .

Substituent Effects at Position 5

  • Hydrophobic Groups: Benzyl or chlorophenyl substituents enhance Mtb inhibition by interacting with mtFabH’s longitudinal channel.

  • Electron-Withdrawing Groups: Bromo or chloro atoms at meta positions improve enzyme binding via dipole interactions .

Future Directions and Challenges

Optimization for Clinical Use

  • Metabolic Stability: Evaluate the isopropyl ester’s resistance to esterases in human plasma.

  • Toxicity Profiles: Assess hepatotoxicity and off-target effects in preclinical models.

Combination Therapies

Pairing 2-aminothiazole-4-carboxylates with existing TB drugs (e.g., rifampicin) could mitigate resistance and shorten treatment duration .

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